3-methyl-7-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Description
3-methyl-7-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a heterocyclic compound featuring a fused thiadiazolo-triazinone core substituted with a methyl group at position 3 and a sulfanyl-ethyl-oxo-phenylpiperazine moiety at position 6. The structural complexity of this molecule, particularly the phenylpiperazine and thioether linkages, positions it as a candidate for pharmacological exploration, given the established bioactivity of related compounds in antiproliferative and antifungal contexts .
Properties
IUPAC Name |
3-methyl-7-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S2/c1-12-15(25)23-16(19-18-12)27-17(20-23)26-11-14(24)22-9-7-21(8-10-22)13-5-3-2-4-6-13/h2-6H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQXKQRSJVYDBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.
Cyclization to Form the Triazinone Core: The intermediate thiadiazole is then cyclized with suitable reagents to form the triazinone core.
Introduction of the Phenylpiperazine Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methyl-7-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the triazinone core can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylpiperazine derivatives.
Scientific Research Applications
The compound 3-methyl-7-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a novel chemical entity that has garnered interest in various scientific research applications. This article explores its potential uses in medicinal chemistry, pharmacology, and other relevant fields.
Medicinal Chemistry
The compound has been included in screening libraries for drug discovery, particularly targeting G protein-coupled receptors (GPCRs), which are crucial in many physiological processes and represent significant drug targets. Its inclusion in these libraries indicates potential for developing new therapeutic agents against various conditions.
Pharmacological Studies
Research indicates that compounds similar to this structure may exhibit significant pharmacological activities such as:
- Antidepressant Effects : Given the piperazine moiety's known activity in neuropharmacology, studies could explore its efficacy in treating mood disorders.
- Antitumor Activity : Thiadiazole derivatives have shown promise in cancer therapy; thus, this compound may be evaluated for similar properties.
Neuropharmacology
The presence of the phenylpiperazine group suggests potential interactions with serotonin receptors, making it a candidate for exploring treatments for anxiety and depression.
Potential Research Directions
Future research could focus on:
- In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics of the compound in animal models to evaluate therapeutic potential.
- Mechanistic Studies : Investigating the molecular mechanisms by which this compound interacts with biological targets.
Mechanism of Action
The mechanism of action of 3-methyl-7-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its phenylpiperazine moiety. This interaction can modulate the activity of these targets, leading to various biological effects. The thiadiazolo-triazinone core may also contribute to its activity by stabilizing the compound and enhancing its binding affinity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituents on the triazinone core and the piperazine group. Key comparisons include:
Core Modifications
- 3-tert-butyl-7-({2-[2-(difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one (): Substituents: tert-butyl (position 3) and difluoromethoxyphenyl (position 7). Impact: The bulky tert-butyl group enhances metabolic stability but reduces aqueous solubility compared to the methyl group in the target compound.
Piperazine Variants
- 4-Substituted Phenylsulfonyl Piperazin Derivatives ():
- Ethyl- and Propyl-Substituted Piperazines ():
Physicochemical Properties
Biological Activity
3-Methyl-7-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one (CAS Number: 1207000-66-5) is a complex heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a thiadiazolo-triazinone core with a phenylpiperazine moiety. Its molecular formula is with a molecular weight of 452.6 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Thiadiazole Ring : Reaction of thiosemicarbazides with carboxylic acids under acidic conditions.
- Cyclization to Form the Triazinone Core : Cyclization of the intermediate thiadiazole with suitable reagents.
- Introduction of the Phenylpiperazine Moiety : Further modification to incorporate the phenylpiperazine group.
Anticancer Activity
Research indicates that derivatives of thiadiazoles and triazoles exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds containing similar structures have shown promising results in inhibiting the growth of HeLa and MCF-7 cell lines.
Cytotoxicity Results :
| Compound | IC50 (μM) MCF-7 | IC50 (μM) HeLa |
|---|---|---|
| 3d | 73 ± 3 | 29 ± 2.9 |
| Paclitaxel | 5.25 - 11.03 | 7.76 |
The compound 3d , which shares structural similarities with our target compound, demonstrated an IC50 value of 29 μM against HeLa cells, indicating strong anticancer properties .
The precise mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors via its phenylpiperazine moiety. This interaction may modulate target activity, leading to various biological effects including apoptosis in cancer cells.
Additional Pharmacological Activities
Beyond anticancer properties, compounds similar to this compound have been studied for:
- Antimicrobial Activity : Effective against various bacterial strains.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways.
Case Studies
Recent studies have highlighted the significance of thiadiazole derivatives in drug design:
- A review highlighted that oxadiazole and thiadiazole derivatives exhibit varied pharmacological activities including anticancer and antimicrobial effects .
- Another study emphasized that compounds with a similar core structure showed excellent metabolic stability and bioavailability in preclinical models .
Q & A
Q. How to investigate mechanisms of hepatotoxicity in preclinical models?
Q. What assays determine selectivity for target enzymes over homologous isoforms?
- Example : Test against human lanosterol 14α-demethylase (CYP51A1) and off-target cytochrome P450 isoforms (CYP2C9, CYP3A4) using fluorogenic substrates. Calculate selectivity ratios (IC₅₀ target/IC₅₀ off-target) .
Q. How to design combination therapies with synergistic effects?
- Experimental Design : Use a checkerboard assay to identify synergistic pairs (e.g., with fluconazole for fungal infections). Calculate fractional inhibitory concentration indices (FICI ≤ 0.5 indicates synergy) .
Q. What analytical methods identify degradation products under stressed conditions?
Q. How can generative AI models accelerate analog design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
